2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate
Overview
Description
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate is a chemical compound with the molecular formula C11H13NO2·H2O. It is a derivative of naphthalene and contains both an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate typically involves the reduction of naphthalene derivatives followed by amination and carboxylation. One common method includes the hydrogenation of 1,2,3,4-tetrahydronaphthalene to form the corresponding amine, which is then carboxylated under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes, where naphthalene derivatives are subjected to high pressure and temperature in the presence of a suitable catalyst. This is followed by amination and carboxylation steps, which are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted naphthalene compounds .
Scientific Research Applications
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid
- 2-Aminotetralin-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
Uniqueness
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.H2O/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,12H2,(H,13,14);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOMKZZZHYFYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C(=O)O)N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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